5'-Benzyl 3'-ethyl 2'-amino-1,6'-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Benzyl 3’-ethyl 2’-amino-1,6’-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 5’-Benzyl 3’-ethyl 2’-amino-1,6’-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves multiple steps. One common method includes the reaction of indole derivatives with appropriate aldehydes and amines under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the formation of the desired spiro compound. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5’-Benzyl 3’-ethyl 2’-amino-1,6’-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 5’-Benzyl 3’-ethyl 2’-amino-1,6’-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Compared to other indole derivatives, 5’-Benzyl 3’-ethyl 2’-amino-1,6’-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate stands out due to its unique spiro structure, which imparts distinct chemical and biological properties . Similar compounds include other spiro-indole derivatives, which also exhibit significant biological activities but may differ in their specific applications and mechanisms of action .
Properties
Molecular Formula |
C25H24N2O6 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
5-O'-benzyl 3-O'-ethyl 2'-amino-1,6'-dimethyl-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate |
InChI |
InChI=1S/C25H24N2O6/c1-4-31-23(29)20-21(26)33-15(2)19(22(28)32-14-16-10-6-5-7-11-16)25(20)17-12-8-9-13-18(17)27(3)24(25)30/h5-13H,4,14,26H2,1-3H3 |
InChI Key |
BWRQZMQKTDCLCT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C12C3=CC=CC=C3N(C2=O)C)C(=O)OCC4=CC=CC=C4)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.